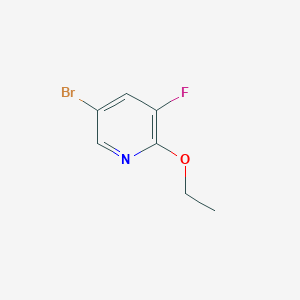

5-Bromo-2-ethoxy-3-fluoropyridine

Description

5-Bromo-2-ethoxy-3-fluoropyridine (CAS 886373-20-2) is a halogenated pyridine derivative featuring bromine at position 5, an ethoxy group at position 2, and fluorine at position 3.

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSAPVVIPVNVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-fluoropyridine typically involves the halogenation and subsequent functionalization of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 5-Bromo-2-ethoxy-3-fluoropyridine may involve large-scale halogenation processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Employed in substitution reactions.

Oxidizing and Reducing Agents: Utilized in redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-Bromo-2-ethoxy-3-fluoropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, ethoxy, and fluorine groups can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their substituent patterns:

Reactivity and Chemoselectivity

- Halogen Reactivity : Bromine at position 5 in 5-Bromo-2-ethoxy-3-fluoropyridine is more reactive toward cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) compared to chlorine or fluorine. This aligns with findings in , where bromide in 5-bromo-2-chloro-3-fluoropyridine was selectively substituted under palladium catalysis .

- Fluorine Stability : The fluorine at position 3 is less reactive under standard SNAr conditions unless activated by electron-withdrawing groups. For example, selective substitution of fluorine in similar compounds requires strong bases or nucleophiles .

- Ethoxy vs.

Physical and Chemical Properties

- Solubility : Ethoxy groups enhance hydrophobicity compared to methoxy derivatives, which may limit aqueous solubility but improve membrane permeability.

- Stability : Fluorine at position 3 increases electron-withdrawing effects, stabilizing the pyridine ring against electrophilic attack.

Commercial Availability

While 5-Bromo-2-ethoxy-3-fluoropyridine is listed with high purity (98%) in notes its discontinuation, suggesting reliance on custom synthesis. In contrast, analogs like 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9) remain available .

Biological Activity

5-Bromo-2-ethoxy-3-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-ethoxy-3-fluoropyridine features a pyridine ring substituted with a bromine atom at position 5, an ethoxy group at position 2, and a fluorine atom at position 3. Its molecular formula is CHBrFNO, with a molecular weight of approximately 256.02 g/mol. The presence of these substituents enhances its reactivity and selectivity towards biological targets.

The biological activity of 5-Bromo-2-ethoxy-3-fluoropyridine is largely attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents are known to influence the compound's electronic properties, enhancing its binding affinity to various biological targets. This interaction can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-ethoxy-3-fluoropyridine exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against various bacterial strains. The compound's structure suggests it may also possess similar activities, warranting further investigation.

Antiviral Potential

In a comparative study involving various halogenated pyridine derivatives, compounds with similar structures demonstrated significant antiviral effects. For example, the introduction of fluorine or bromine at specific positions on the pyridine ring has been linked to enhanced antiviral activity against certain pathogens . This suggests that 5-bromo-2-ethoxy-3-fluoropyridine could be a candidate for antiviral drug development.

Enzyme Inhibition

5-Bromo-2-ethoxy-3-fluoropyridine has been investigated for its potential as an enzyme inhibitor. The unique combination of functional groups allows it to selectively bind to active sites on enzymes, thereby inhibiting their activity. This property is particularly valuable in drug design for diseases where enzyme regulation is crucial.

Synthesis and Evaluation

A study focused on synthesizing various pyridine derivatives highlighted the effectiveness of 5-bromo-2-ethoxy-3-fluoropyridine as a building block in generating more complex molecules with potential biological activity. The synthesis involved palladium-catalyzed coupling reactions that yielded derivatives with enhanced biological profiles.

Comparative Activity Analysis

A comparative analysis of several pyridine derivatives showed that the presence of halogen atoms significantly affects biological activity. For instance, compounds with bromine and fluorine substitutions exhibited varying degrees of antimicrobial and antiviral effects, with some showing up to an 8-fold increase in inhibitory potency compared to controls .

Data Table: Biological Activity Comparison of Pyridine Derivatives

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Antiviral Activity (pMIC) |

|---|---|---|---|

| 5-Bromo-2-ethoxy-3-fluoropyridine | Br at position 5, F at position 3 | TBD | TBD |

| 4-Bromo-2-methylpyridine | Br at position 4, methyl at position 2 | MIC = X µg/mL | pMIC = Y |

| 3-Bromo-6-fluoropyridine | Br at position 3, F at position 6 | MIC = Z µg/mL | pMIC = W |

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration; pMIC = Potency Minimum Inhibitory Concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.